5-Bromo-1-phenylpyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-phenylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-6-12-10(14)13(7-8)9-4-2-1-3-5-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBICDQAIFBBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular properties, and applications:
Key Observations:
- Substituent Effects: Phenyl vs. Methyl (N1): The phenyl group in the target compound increases molecular weight by ~62 g/mol compared to the methyl analog, significantly altering lipophilicity (LogP: ~2.5 vs. ~1.3) . Bromine Position: Bromine at C5 is conserved across analogs, enabling cross-coupling reactions. However, steric hindrance from methyl groups at C4/C6 (e.g., 5-Bromo-4,6-dimethylpyrimidin-2(1H)-one) reduces reactivity . Amino/Tetrahydro-2H-pyran-2-yl Groups: These substituents enhance hydrogen-bonding capacity and solubility, making such analogs suitable for targeting polar enzyme active sites .
Preparation Methods
Multi-Step Functionalization Approaches
The synthesis of halogenated pyrimidines often follows sequential functionalization, as demonstrated in Patent CN104447570A. This method begins with 2-hydroxypyrimidine salts, which undergo bromination at low temperatures (≤5°C) to yield 2-hydroxy-5-bromopyrimidine. Subsequent treatment with phosphorus oxychloride (POCl₃) and triethylamine facilitates chlorination at position 2, followed by fluorination to produce 5-bromo-2-fluoropyrimidine in 91% yield.
For 5-bromo-1-phenylpyrimidin-2(1H)-one, this approach could be adapted by modifying the initial substrate to incorporate a phenyl group at position 1. For instance, starting with 1-phenylpyrimidin-2-one instead of 2-hydroxypyrimidine would allow direct bromination at position 5. However, the regioselectivity of bromination in such systems requires careful control, as electron-donating groups (e.g., phenyl) may direct electrophilic substitution to specific positions.
Table 1: Comparative Analysis of Multi-Step Bromination Methods
One-Step Cyclization Strategies
Patent CN110642788A outlines a streamlined route to 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde and amidines. For example, reacting 2-bromomalonaldehyde with acetamidine hydrochloride in acetic acid yields 2-methyl-5-bromopyrimidine at 43% yield. This method leverages the innate reactivity of amidines to form the pyrimidine ring in a single step, with the bromine atom pre-installed in the malonaldehyde precursor.
Adapting this strategy to synthesize this compound would require substituting the amidine with a phenyl-bearing variant. Using benzamidine (Ph-C(=NH)-NH₂) could theoretically position the phenyl group at position 1 during cyclization. However, the reaction’s regiochemical outcome depends on the amidine’s structure and the electronic effects governing ring closure. Preliminary experiments described in the patent show that benzamidine derivatives yield 2-phenylpyrimidines, suggesting that alternative amidine designs or reaction conditions may be necessary to achieve 1-phenyl substitution.
Critical Analysis of Positional Selectivity
Substituent Effects on Ring Formation
The placement of substituents in pyrimidine synthesis is highly sensitive to the electronic and steric properties of reactants. In the one-step method from Patent CN110642788A, the amidine’s R-group consistently occupies position 2 of the pyrimidine ring. For instance:
To achieve 1-phenyl substitution, the reaction mechanism must favor amidine coordination at the terminal nitrogen rather than the central nitrogen. This could involve using N-substituted amidines or modifying the solvent system to alter the cyclization pathway. For example, employing a bulky base might steer the amidine’s phenyl group toward position 1 by sterically hindering alternative coordination modes.
Post-Synthetic Functionalization
If direct cyclization proves ineffective, introducing the phenyl group via post-synthetic modification presents an alternative. For example, a Suzuki-Miyaura coupling could install a phenyl group at position 1 of a pre-formed 5-bromopyrimidin-2-one. This would require a halogen or triflate leaving group at position 1, which might be introduced via directed ortho-metalation or electrophilic substitution.
Experimental Considerations and Optimization
Solvent and Catalytic Systems
Both patents emphasize the role of protic solvents (e.g., acetic acid) in facilitating cyclization and halogenation. For the target compound, a mixed solvent system of acetic acid and dichloromethane could balance reactivity and solubility. Catalysts such as molecular sieves (3 Å), as used in Patent CN110642788A, may aid in dehydrating the reaction medium to drive cyclization.
Bromination Protocols
Controlled bromination is critical to avoid overhalogenation. Patent CN104447570A achieves this by maintaining temperatures below 5°C during Br₂ addition. For 1-phenylpyrimidin-2-one, a Lewis acid catalyst like FeCl₃ could enhance regioselectivity for position 5, leveraging the electron-donating effect of the phenyl group to direct electrophilic attack.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-1-phenylpyrimidin-2(1H)-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction using substituted pyrimidine precursors. Bromination is typically achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) . Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The aromatic proton adjacent to the bromine atom typically shows deshielding (δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching theoretical values (e.g., m/z 265.02 for C10H8BrN2O).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data refined via SHELXL (R-factor < 0.05) is recommended .
Q. How can computational methods predict physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets to calculate logP (lipophilicity), dipole moment, and HOMO-LUMO gaps. Software like Gaussian or Schrödinger Suite provides insights into reactivity and solubility .
Advanced Research Questions
Q. How can conflicting crystallographic data for brominated pyrimidinones be resolved?
- Methodological Answer : Discrepancies in bond angles or torsional parameters may arise from dynamic disorder or twinning. Use the TWINABS module in SHELX to refine twinned data. Validate results against simulated powder XRD patterns or compare with analogous structures (e.g., 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one) .
Q. What strategies optimize the regioselectivity of bromination in pyrimidinone derivatives?
- Methodological Answer : Bromination regioselectivity depends on electronic effects. For 1-phenylpyrimidin-2(1H)-one, the C5 position is activated due to resonance stabilization. Use low-temperature electrophilic bromination (e.g., Br2 in acetic acid) to minimize side products. Monitor reaction progress via TLC and isolate intermediates via flash chromatography .
Q. How should researchers design bioactivity assays for this compound, given structural similarities to known inhibitors?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with conserved pyrimidinone-binding pockets (e.g., SIRT1 inhibitors) .
- Assay Design : Use fluorescence polarization for binding affinity (IC50) and cell-based assays (e.g., apoptosis via flow cytometry). Address false positives by including controls with unsubstituted pyrimidinones .
Q. What analytical approaches reconcile discrepancies in biological activity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
